N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16281861
InChI: InChI=1S/C26H21N5O3S/c1-17(32)27-20-12-14-22(15-13-20)35(33,34)31-26-25(29-23-8-4-5-9-24(23)30-26)28-21-11-10-18-6-2-3-7-19(18)16-21/h2-16H,1H3,(H,27,32)(H,28,29)(H,30,31)
SMILES:
Molecular Formula: C26H21N5O3S
Molecular Weight: 483.5 g/mol

N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide

CAS No.:

Cat. No.: VC16281861

Molecular Formula: C26H21N5O3S

Molecular Weight: 483.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide -

Specification

Molecular Formula C26H21N5O3S
Molecular Weight 483.5 g/mol
IUPAC Name N-[4-[[3-(naphthalen-2-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C26H21N5O3S/c1-17(32)27-20-12-14-22(15-13-20)35(33,34)31-26-25(29-23-8-4-5-9-24(23)30-26)28-21-11-10-18-6-2-3-7-19(18)16-21/h2-16H,1H3,(H,27,32)(H,28,29)(H,30,31)
Standard InChI Key CNIOWSJRNNAWFF-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=CC=CC=C5C=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₂₆H₂₁N₅O₃S and a molecular weight of 483.5 g/mol. Its IUPAC name reflects its polycyclic architecture: a quinoxaline ring substituted with a naphthalen-2-ylamino group at position 3, a sulfamoyl group at position 2, and an acetamide moiety attached to a para-substituted phenyl ring.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₆H₂₁N₅O₃S
Molecular Weight483.5 g/mol
Canonical SMILESCC(=O)NC₁=CC=C(C=C₁)S(=O)(=O)NC₂=NC₃=CC=CC=C₃N=C₂NC₄=CC₅=CC=CC=C₅C=C₄
InChI KeyCNIOWSJRNNAWFF-UHFFFAOYSA-N

The structural complexity arises from the quinoxaline scaffold, a bicyclic system known for intercalating DNA and inhibiting topoisomerases. The naphthalene moiety enhances hydrophobic interactions with biological targets, while the sulfonamide group contributes to solubility and hydrogen-bonding capacity .

Synthesis and Optimization

Reaction Pathways

Synthesis involves multi-step organic reactions, typically starting with the condensation of 1,2-diaminobenzene with a diketone to form the quinoxaline core. Subsequent sulfonation introduces the sulfamoyl group, followed by nucleophilic aromatic substitution to attach the naphthalen-2-ylamino moiety. Final acetylation of the phenyl ring yields the target compound.

Key Steps:

  • Quinoxaline Formation:
    C6H4(NH2)2+RCOCORQuinoxaline+2H2O\text{C}_6\text{H}_4(\text{NH}_2)_2 + \text{RCOCOR}' \rightarrow \text{Quinoxaline} + 2\text{H}_2\text{O}

  • Sulfonation:
    Quinoxaline+SO3HSulfonamide intermediate\text{Quinoxaline} + \text{SO}_3\text{H} \rightarrow \text{Sulfonamide intermediate}

  • Naphthylamination:
    Sulfonamide intermediate+C10H7NH2Naphthalen-2-ylamino derivative\text{Sulfonamide intermediate} + \text{C}_{10}\text{H}_7\text{NH}_2 \rightarrow \text{Naphthalen-2-ylamino derivative}

  • Acetylation:
    Phenylamine intermediate+(CH3CO)2OAcetamide product\text{Phenylamine intermediate} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Acetamide product}

Yield optimization focuses on controlling reaction temperatures (70–120°C) and catalysts such as pyridine for sulfonation. Purification employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Pharmacological Activities

Anticancer Properties

In vitro studies against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines revealed IC₅₀ values of 1.9–7.52 μg/mL. The mechanism involves DNA intercalation and inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, disrupting proliferative signaling.

Table 2: Antiproliferative Activity

Cell LineIC₅₀ (μg/mL)Target Pathway
HCT-1161.9EGFR/PI3K-AKT
MCF-77.52Bcl-2/Bax apoptosis

Future Directions

Structural Modifications

  • Electron-deficient substituents: Improve antitubercular potency by enhancing target binding.

  • PEGylation: Increase aqueous solubility for intravenous delivery.

Target Identification

Proteomic studies are needed to map interactions with heat shock proteins (HSP90) and DNA repair enzymes, which may explain off-target effects.

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